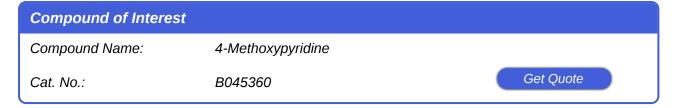


Spectroscopic Analysis of 4-Methoxypyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4-Methoxypyridine**. The information is presented to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for **4-Methoxypyridine**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Methoxypyridine** exhibits distinct signals corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.17	d	6.0	H-2, H-6
6.69	d	6.0	H-3, H-5
3.84	S	-	-OCH₃



Note: Data is typically recorded in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
164.2	C-4
150.8	C-2, C-6
109.5	C-3, C-5
55.2	-OCH₃

Note: Data is typically recorded in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1600, 1500	Strong	C=C stretch (aromatic ring)
1250	Strong	C-O stretch (aryl ether)
1030	Strong	C-O stretch (aryl ether)
830	Strong	C-H bend (para-disubstituted)

Experimental Protocols NMR Spectroscopy



Sample Preparation: A solution of **4-Methoxypyridine** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

FT-IR Spectroscopy

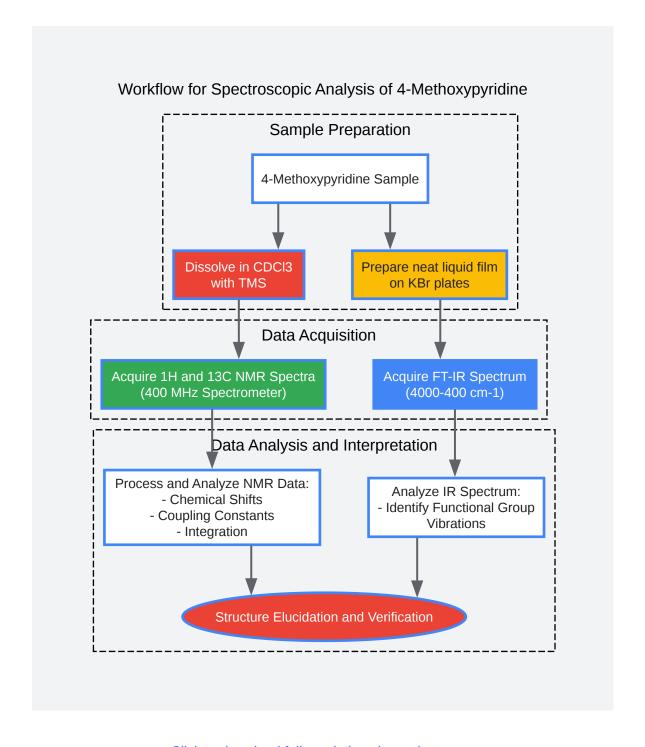
Sample Preparation: A drop of neat **4-Methoxypyridine** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for **4-Methoxypyridine**.





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Caption: Logical workflow for the spectroscopic analysis of **4-Methoxypyridine**.

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